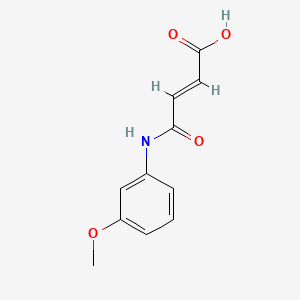

4-(3-Methoxyanilino)-4-oxobut-2-enoic acid

Description

Context and Significance within Organic Chemistry

In the realm of organic chemistry, 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid is significant as a derivative of maleic anhydride (B1165640). The synthesis of maleamic acids typically involves the reaction of maleic anhydride with an amine, in this case, 3-methoxyaniline. wikipedia.org This reaction is a classic example of nucleophilic acyl substitution on an anhydride.

The structure of this compound features several key functional groups that contribute to its chemical reactivity and potential applications: a carboxylic acid, an amide, a carbon-carbon double bond, and an aromatic ring with a methoxy (B1213986) substituent. The presence of both a carboxylic acid and an amide group allows for a variety of chemical transformations, including esterification, further amidation, and cyclization reactions to form imides. The conjugated system of the double bond and the carbonyl groups makes the molecule susceptible to addition reactions. researchgate.net

| Property | Value |

| Molecular Formula | C11H11NO4 |

| Molecular Weight | 221.21 g/mol |

| CAS Number | 31460-27-2 |

Broader Relevance of Maleamic Acid Scaffolds in Medicinal and Materials Science Research

Maleamic acid and its derivatives are recognized for their diverse applications in both medicinal chemistry and materials science. ontosight.ai The maleamic acid scaffold serves as a versatile building block for the synthesis of more complex molecules with desired biological activities or material properties.

In medicinal chemistry, maleamic acid derivatives have been investigated for a range of therapeutic applications. The core structure can be modified to interact with various biological targets. For instance, derivatives of 4-aryl-4-oxobut-2-enoic acid have been studied as potent inhibitors of enzymes like kynurenine-3-hydroxylase, which are potential targets for neuroprotective agents. nih.govresearchgate.net The general structure has also been explored for developing anti-inflammatory and antimicrobial agents. researchgate.net The presence of the carboxylic acid and amide groups allows for hydrogen bonding interactions, which can be crucial for binding to biological macromolecules.

In the field of materials science, maleic anhydride and its derivatives, including maleamic acids, are important monomers and building blocks for polymers. researchgate.net The double bond in the maleamic acid structure can participate in polymerization reactions. The resulting polymers can have a variety of properties depending on the substituents on the amide nitrogen and can be used in applications such as coatings, adhesives, and resins. The ability of maleamic acids to undergo reversible amide formation and transamidation under mild conditions is also being explored in the context of dynamic combinatorial chemistry and self-healing materials. nih.govresearchgate.net

Research Landscape and Emerging Areas for the Compound

While specific research on this compound is limited, the broader research landscape for maleamic acids points towards several emerging areas where this compound could be of interest.

Drug Discovery: The exploration of maleamic acid derivatives as enzyme inhibitors and therapeutic agents is an active area of research. nih.gov The specific substituents on the aromatic ring of this compound, namely the methoxy group at the meta-position, could influence its biological activity and selectivity towards specific targets. Further screening of this compound and its analogues in various biological assays could reveal potential therapeutic applications.

Dynamic Covalent Chemistry: The reversible nature of the amide bond in maleamic acids under certain conditions makes them attractive for the development of dynamic materials. nih.gov These materials can adapt their structure and properties in response to external stimuli, leading to applications in areas such as responsive drug delivery systems and self-healing polymers.

Organic Synthesis: The functional groups present in this compound make it a potentially useful intermediate in organic synthesis. It can serve as a precursor for the synthesis of more complex heterocyclic compounds and other functionalized molecules.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(3-methoxyanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOUTHKBZTXXAU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Precursors

Strategies for the Synthesis of 4-(3-Methoxyanilino)-4-oxobut-2-enoic Acid

The principal route for synthesizing N-substituted maleamic acids is the acylation of a primary amine with maleic anhydride (B1165640). mdpi.comresearchgate.net This reaction is characterized by the ring-opening of the anhydride upon nucleophilic attack by the amine.

The formation of this compound is achieved through the reaction of maleic anhydride with 3-methoxyaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline (B41778) attacks one of the carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid. wikipedia.org The reaction is typically carried out under mild conditions and can be performed in a variety of solvents, such as ethyl acetate, acetone, or dichloromethane. bartleby.com

The general mechanism involves:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks a carbonyl carbon of maleic anhydride.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, leading to the opening of the anhydride ring and the formation of a carboxylate and an amide.

Proton Transfer: A proton is transferred to the carboxylate group, yielding the final maleamic acid product. bartleby.com

This straightforward, high-yield reaction is a common method for preparing a wide range of N-substituted maleamic acids. wikipedia.org

Stereochemistry: Maleic anhydride possesses a cis (or Z) configuration at its carbon-carbon double bond. The reaction with an amine preserves this stereochemistry, resulting in the formation of a maleamic acid with a cis double bond. The resulting product is systematically named (2Z)-4-(3-methoxyanilino)-4-oxobut-2-enoic acid. While isomerization to the more stable trans (E) isomer can occur, particularly under harsh conditions like high temperatures or in the presence of certain catalysts, the initial kinetic product of the reaction is the cis isomer. rsc.org

Regioselectivity: In the synthesis of the title compound from the symmetrical maleic anhydride, regioselectivity is not a concern as both carbonyl groups are chemically equivalent. However, when an unsymmetrical anhydride, such as citraconic anhydride (methylmaleic anhydride), is used, the amine can attack either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric products. uludag.edu.trtubitak.gov.tr Studies have shown that the regioselectivity of this reaction is influenced by electronic effects of substituents on the aniline. Electron-donating groups on the aryl amine tend to favor attack at the C-5 carbonyl, whereas electron-withdrawing groups enhance the preference for attack at the C-2 carbonyl. uludag.edu.trtubitak.gov.tr This control over the reaction site is a critical consideration in the synthesis of specifically substituted maleamic acid derivatives. rsc.org

Synthesis of Analogs and Substituted Maleamic Acid Derivatives

The synthetic methodology used for this compound is broadly applicable to a wide range of substituted anilines and other amines, as well as various cyclic anhydrides, allowing for the creation of a diverse library of maleamic acid derivatives. wikipedia.orgjocpr.comannalsofrscb.ro These analogs are often synthesized to study structure-activity relationships or to develop new materials. nih.govnih.govresearchgate.net The reaction conditions can be tuned to control the formation of specific isomers or to improve yields. rsc.orgresearchgate.net

The table below presents a selection of synthesized maleamic acid analogs and their precursors.

| Maleamic Acid Derivative | Amine Precursor | Anhydride Precursor | Reference |

|---|---|---|---|

| 4-(4-Methoxyanilino)-4-oxobut-2-enoic acid | 4-Methoxyaniline | Maleic Anhydride | synhet.comechemi.com |

| (E)-4-(4-iodo-3-methoxyanilino)-4-oxobut-2-enoic acid | 4-Iodo-3-methoxyaniline | Maleic Anhydride | synhet.com |

| N-butyl citraconamic acids (isomeric mixture) | n-Butylamine | Citraconic Anhydride | rsc.orgrsc.org |

| Thiazole-based Maleamic Acids | Substituted Aminothiazoles | Maleic Anhydride | jocpr.com |

| Trimethoprim-based Maleamic Acids | Trimethoprim | Maleic Anhydride | annalsofrscb.ro |

| Symmetric Dimaleamic Acids | Dianilines (e.g., 4,4′-oxydianiline) | Maleic Anhydride | mdpi.comresearchgate.net |

| 4-Aryl-2-hydroxy-4-oxobut-2-enoic Acids | Ammonia/Amines | Substituted Aryl Anhydrides | nih.govresearchgate.net |

Exploration of Green Chemistry Approaches in Synthetic Routes

Traditional methods for synthesizing maleamic acids often employ solvents that pose environmental and health risks, such as dichloromethane, toluene, or diethyl ether. mdpi.comresearchgate.net In recent years, there has been a significant shift towards developing more environmentally benign synthetic procedures in line with the principles of green chemistry.

Key green chemistry approaches applied to the synthesis of maleamic acids include:

Use of Greener Solvents: Researchers have successfully replaced hazardous organic solvents with safer alternatives. Water and acetic acid have been used as effective solvents for the synthesis of dimaleamic acids, simplifying work-up procedures and reducing environmental impact. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be more efficient than conventional heating for synthesizing maleimide (B117702) derivatives from their maleamic acid precursors. jocpr.com This technique can dramatically reduce reaction times from hours to minutes. tandfonline.com

Solvent-Free Conditions: Some syntheses of precursor aminothiazoles have been achieved under solvent-free conditions, further minimizing waste and environmental harm. jocpr.com

These approaches not only make the synthesis of maleamic acids safer and more sustainable but also often lead to improved efficiency and easier product isolation. mdpi.comresearchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid. Analysis of various NMR experiments allows for the unambiguous assignment of protons and carbons within the molecule.

Proton NMR (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. For the (Z)-isomer of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, and methoxy (B1213986) protons.

The aromatic protons of the 3-methoxyanilino group would appear as a complex multiplet pattern in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The exact chemical shifts and coupling constants are influenced by the electronic effects of the methoxy and amide substituents on the aromatic ring. The vinylic protons of the but-2-enoic acid moiety are expected to appear as two doublets, a consequence of spin-spin coupling. The cis relationship of these protons in the (Z)-isomer would result in a smaller coupling constant (typically in the range of 8-12 Hz) compared to the corresponding trans-isomer. A broad singlet, attributable to the acidic proton of the carboxylic acid, is also anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration. The methoxy group protons would present as a sharp singlet, typically around δ 3.8 ppm.

A summary of the expected ¹H NMR signals is presented in the table below.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | Variable | Broad Singlet | N/A |

| Aromatic (Ar-H) | 6.5 - 7.5 | Multiplet | - |

| Vinylic (-CH=CH-) | ~6.0 - 6.5 | Doublet of Doublets | ~8-12 |

| Methoxy (-OCH₃) | ~3.8 | Singlet | N/A |

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of (Z)-4-(3-Methoxyanilino)-4-oxobut-2-enoic acid is expected to show distinct resonances for each unique carbon atom.

The carbonyl carbons of the carboxylic acid and the amide functionalities are expected to appear at the most downfield region of the spectrum, typically between δ 165 and 175 ppm. The vinylic carbons would resonate in the range of δ 120-140 ppm. The aromatic carbons will exhibit a series of signals in a similar region, with the carbon attached to the methoxy group appearing at a characteristically downfield chemical shift. The methoxy carbon itself is anticipated to produce a signal around δ 55 ppm. The existence of a ¹³C NMR spectrum for this compound is noted in public chemical databases.

The expected chemical shift ranges for the carbon atoms are detailed in the following table.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (-C=O) | ~165 - 175 |

| Carboxylic Acid Carbonyl (-C=O) | ~165 - 175 |

| Aromatic (C-O) | ~155 - 160 |

| Vinylic (-CH=CH-) | ~120 - 140 |

| Aromatic (C-H, C-N) | ~100 - 130 |

| Methoxy (-OCH₃) | ~55 |

Heteronuclear NMR (e.g., ¹¹⁹Sn NMR) for Organometallic Derivatives

While no studies on organometallic derivatives of this compound involving heteronuclear NMR are readily available in the public domain, this technique would be invaluable for the characterization of such compounds. For instance, in the case of an organotin derivative, ¹¹⁹Sn NMR spectroscopy would provide direct information about the coordination environment and geometry around the tin center. The chemical shift and coupling constants to other nuclei would be indicative of the nature of the bonding between the tin atom and the organic ligand.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides crucial information about the functional groups present in a molecule. The IR spectrum of this compound is expected to display a series of characteristic absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. Two distinct C=O stretching bands are anticipated: one for the carboxylic acid carbonyl, typically around 1700-1730 cm⁻¹, and another for the amide carbonyl (Amide I band), usually found in the range of 1630-1680 cm⁻¹. The C=C stretching vibration of the alkene and aromatic ring would give rise to absorptions in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid would be observed in the fingerprint region, between 1000 and 1300 cm⁻¹. The existence of an FTIR spectrum for this compound has been documented.

A summary of the expected IR absorption bands is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 |

| Alkene/Aromatic | C=C Stretch | 1500 - 1650 |

| Methoxy/Carboxylic Acid | C-O Stretch | 1000 - 1300 |

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the C=C bonds, which often give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles.

This technique would confirm the (Z) or (E) configuration of the double bond and reveal the conformation of the molecule, including the planarity of the amide and carboxylic acid groups and the orientation of the 3-methoxyanilino ring relative to the rest of the molecule. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. At present, there are no published crystal structures for this compound in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Application of Advanced Spectroscopic Techniques for Isomerism and Tautomerism Investigations of this compound

The structural elucidation of this compound is significantly complicated by the potential for both geometric isomerism and tautomerism. Advanced spectroscopic techniques are crucial in distinguishing between the possible isomers and tautomers, providing a detailed understanding of the compound's structure in both solid and solution states.

The primary forms of isomerism and tautomerism relevant to this compound are:

Geometric Isomerism: The presence of a carbon-carbon double bond in the but-2-enoic acid chain allows for the existence of (E)- and (Z)-isomers, also known as trans- and cis-isomers, respectively.

Tautomerism: The molecule can potentially exist in different tautomeric forms, primarily amide-imidol and keto-enol tautomers.

Advanced spectroscopic methods such as multi-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography are indispensable for the comprehensive characterization of these forms.

Geometric Isomerism: (E)- and (Z)-Isomers

The (E)- and (Z)-isomers of this compound can be distinguished primarily through ¹H NMR spectroscopy by analyzing the coupling constants of the vinyl protons.

In the (E)-isomer , the two protons on the double bond are in a trans configuration, which typically results in a larger coupling constant (J), generally in the range of 12-18 Hz.

Conversely, the (Z)-isomer has these protons in a cis configuration, leading to a smaller coupling constant, usually between 6-12 Hz.

While specific spectral data for the 3-methoxy derivative is not extensively published, studies on analogous (Z)-4-oxo-4-(arylamino)but-2-enoic acids provide a strong basis for spectroscopic assignment. The synthesis of (Z)-isomers is often achieved by the reaction of maleic anhydride (B1165640) with the corresponding aniline (B41778).

Table 1: Expected ¹H NMR Spectroscopic Data for (E)- and (Z)-Isomers

| Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) |

| Vinyl H Coupling Constant (J) | 12-18 Hz | 6-12 Hz |

| Appearance | Two distinct doublets for vinyl protons | Two distinct doublets for vinyl protons |

Further confirmation of the geometric isomers can be obtained using Nuclear Overhauser Effect (NOE) NMR spectroscopy. In the (Z)-isomer, an NOE would be expected between the vinyl protons and the protons of the adjacent methylene (B1212753) or amide group, which would be absent or significantly weaker in the (E)-isomer.

Tautomerism: Amide-Imidol and Keto-Enol Forms

Beyond geometric isomerism, this compound can exhibit tautomerism.

Amide-Imidol Tautomerism: The amide linkage can exist in equilibrium with its imidol tautomer.

Amide form: -C(=O)-NH-

Imidol form: -C(OH)=N-

The amide form is generally the more stable and predominant tautomer. The presence of the imidol form is often transient and in low concentration, but its existence can be probed by advanced spectroscopic techniques under specific conditions. The interconversion between these forms involves proton transfer.

Keto-Enol Tautomerism: The but-2-enoic acid moiety has a carbonyl group that can potentially tautomerize to an enol form.

Keto form: -C(=O)-CH=CH-COOH

Enol form: -C(OH)=C-CH=CH-COOH

For simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. The stability of the keto tautomer is largely due to the greater strength of the C=O double bond compared to a C=C double bond.

Table 2: Spectroscopic Signatures for Investigating Tautomerism

| Spectroscopic Technique | Amide Form | Imidol Form | Keto Form | Enol Form |

| ¹H NMR | Broad NH proton signal | OH proton signal | Absence of enolic OH | Enolic OH proton signal |

| ¹³C NMR | Amide carbonyl carbon (~165-175 ppm) | Imidol carbon (C=N) signal | Keto carbonyl carbon (~190-200 ppm) | Enolic carbon (C-OH) signal |

| FTIR | Amide I band (C=O stretch) ~1650 cm⁻¹; N-H stretch ~3300 cm⁻¹ | O-H stretch; C=N stretch | C=O stretch ~1700 cm⁻¹ | O-H stretch; C=C stretch |

The investigation of these tautomeric equilibria often requires a combination of techniques. For instance, variable temperature NMR studies can provide insights into the dynamics of the tautomeric exchange. Isotopic labeling, where a specific proton is replaced by deuterium, can also help to elucidate the proton transfer pathways involved in tautomerization.

While X-ray crystallographic data for this compound is not publicly available, such an analysis would provide definitive proof of the solid-state structure, confirming the geometric isomer and the predominant tautomeric form in the crystal lattice. Computational studies, using methods like Density Functional Theory (DFT), can also be employed to calculate the relative energies of the different isomers and tautomers, predicting their relative stabilities.

Reactivity and Chemical Transformations of the Compound

Intramolecular Cyclization Reactions to Maleimides and Related Heterocycles

4-(3-Methoxyanilino)-4-oxobut-2-enoic acid, a derivative of maleanilic acid, possesses the structural arrangement conducive to intramolecular cyclization. This reaction typically involves the elimination of a water molecule to form a five-membered heterocyclic ring. The process is usually facilitated by the use of dehydrating agents, such as acetic anhydride (B1165640) or propionic anhydride, and can be promoted by heat. chimicatechnoacta.ru The cyclization of substituted 2-hydrazono-4-oxobutanoic acids in the presence of propionic anhydride to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides has been documented. chimicatechnoacta.ru

Similarly, the intramolecular cyclization of 4-(het)aryl-4-oxo-2-{[4-(4-R-phenyl)-3-(ethoxycarbonyl)thiophen-2-yl]amino}but-2-enoic acids under the influence of a dehydrating agent leads to the formation of corresponding substituted 3-(thiophen-2-yl)imino-3H-furan-2-ones. researchgate.net For this compound, this reaction results in the formation of N-(3-methoxyphenyl)maleimide. This transformation is a common and efficient method for the synthesis of N-substituted maleimides, which are important intermediates in organic synthesis and building blocks for various polymers and biologically active molecules. The reaction proceeds via nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by dehydration.

Complexation Chemistry: Formation of Organometallic Derivatives

The presence of a carboxylate group allows this compound to act as a ligand in coordination chemistry, forming stable complexes with various metal ions. Its interactions with organotin(IV) moieties have been a subject of particular interest due to the diverse structural and potential biological activities of the resulting complexes.

Organotin(IV) complexes of this compound can be synthesized by reacting the acid (or its alkali metal salt) with organotin(IV) chlorides of the general formulae R₃SnCl and R₂SnCl₂ (where R is an alkyl or aryl group, such as methyl, n-butyl, or phenyl). nih.gov The stoichiometry of the reactants determines the nature of the product. For instance, a 1:1 molar ratio reaction with a triorganotin(IV) chloride typically yields a complex of the formula R₃SnL, while a 2:1 ligand-to-metal ratio with a diorganotin(IV) dichloride yields an R₂SnL₂ complex, where L represents the deprotonated carboxylate ligand. nih.gov

Characterization of these organometallic derivatives relies on a combination of spectroscopic techniques. ias.ac.in

FT-IR Spectroscopy: The coordination of the carboxylate group to the tin atom is confirmed by analyzing the positions of the asymmetric (νₐₛym(COO)) and symmetric (νₛym(COO)) stretching vibrations. The difference between these two frequencies (Δν) provides insight into the coordination mode of the carboxylate ligand. nih.gov

NMR Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR studies are crucial for elucidating the structure of these complexes in solution. ias.ac.in ¹¹⁹Sn NMR chemical shifts are particularly informative about the coordination number of the tin atom. For diorganotin(IV) complexes, the ¹J(¹¹⁹Sn, ¹³C) coupling constants can be used to estimate the C-Sn-C bond angle. ias.ac.in

Mössbauer Spectroscopy: In the solid state, ¹¹⁹mSn Mössbauer spectroscopy can provide valuable information about the geometry around the tin atom through the quadrupole splitting (Δ) values. nih.gov

Table 1: Expected Spectroscopic Data for Organotin(IV) Complexes

| Technique | Parameter | Observation and Interpretation |

|---|---|---|

| FT-IR | Δν = νasym(COO) - νsym(COO) | Value indicates coordination mode (e.g., bidentate chelating, bridging). |

| ¹¹⁹Sn NMR | Chemical Shift (δ) | Indicates the coordination number of the tin atom (e.g., 4, 5, or 6). |

| ¹¹⁹mSn Mössbauer | Quadrupole Splitting (Δ) | Suggests the coordination geometry around the tin atom in the solid state (e.g., trigonal bipyramidal, octahedral). nih.gov |

The carboxylate group of this compound can coordinate to the tin(IV) center in several ways, leading to different geometries. nih.gov

Monodentate: The ligand binds through one of the carboxylate oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same tin atom, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different tin atoms.

These binding modes result in various coordination geometries around the central tin atom. For triorganotin(IV) derivatives (R₃SnL), a five-coordinate trigonal bipyramidal geometry is commonly observed. In diorganotin(IV) derivatives (R₂SnL₂), the tin atom typically achieves a six-coordinate octahedral geometry. The specific geometry is influenced by the nature of the organic groups (R) attached to the tin and the packing forces in the crystal lattice.

Table 2: Common Geometries in Organotin(IV) Carboxylate Complexes

| Complex Type | Typical Coordination Number | Common Geometry | Ligand Binding Mode Example |

|---|---|---|---|

| R₃SnL | 5 | Trigonal Bipyramidal | Bridging Bidentate |

| R₂SnL₂ | 6 | Octahedral / Skew-Trapezoidal | Chelating Bidentate |

Electrophilic and Nucleophilic Reactions of the But-2-enoic Acid Moiety

The but-2-enoic acid portion of the molecule contains two key reactive sites: the carbon-carbon double bond and the carboxylic acid group. The C=C double bond is part of an α,β-unsaturated carbonyl system, which makes it electron-deficient and susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors, where nucleophiles add to the β-carbon.

Conversely, the double bond can also participate in electrophilic reactions. A notable example is the 1,3-dipolar cycloaddition reaction. Nitrile oxides have been shown to react with 4-oxobut-2-enoic acid derivatives to form isoxazole-containing structures. researchgate.net Such cycloadditions provide a pathway to more complex heterocyclic systems.

The carboxylic acid group exhibits typical reactivity, including deprotonation to form a carboxylate salt, esterification with alcohols under acidic conditions, and conversion to an acid chloride followed by reaction with amines to form amides.

Photochemical and Electrochemical Reaction Pathways

The photochemical and electrochemical behavior of this compound is not extensively documented in the literature. However, predictions can be made based on its functional groups. The α,β-unsaturated carbonyl system is a chromophore that can absorb UV light. Upon photoexcitation, several reaction pathways are plausible:

E/Z Isomerization: The double bond can undergo isomerization between the trans (E) and cis (Z) configurations.

[2+2] Cycloaddition: In the solid state or at high concentrations, intermolecular [2+2] cycloaddition could occur between two molecules to form a cyclobutane (B1203170) derivative.

Electrochemical reactions would likely involve the reduction of the electron-deficient C=C double bond or the carboxylic acid group. Oxidation could potentially occur at the aniline (B41778) moiety or the carboxylate group, although the latter typically requires high potentials.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid. researcher.life These methods allow for the determination of the molecule's geometry and the distribution of electrons within its structure.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. wuxiapptec.com A smaller gap generally suggests higher reactivity. researcher.life

For maleanilic acid derivatives, studies have shown that the nature and position of substituents on the aromatic ring significantly influence the HOMO-LUMO gap. researcher.liferesearchgate.net The methoxy (B1213986) group at the meta-position in this compound, being an electron-donating group, is expected to modulate the electron density across the molecule, thereby affecting its reactivity profile.

Table 1: Calculated Electronic Properties of Maleanilic Acid Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| p-Nitrophenyl maleanilic acid | -7.12 | -3.98 | 3.14 |

| p-Chlorophenyl maleanilic acid | -6.85 | -3.01 | 3.84 |

| p-Methoxyphenyl maleanilic acid | -6.54 | -2.89 | 3.65 |

| This compound (Predicted) | -6.6 to -6.8 | -2.9 to -3.1 | ~3.5 - 3.9 |

Note: Data for known derivatives are illustrative and based on published studies. Predicted values for the target compound are hypothetical estimates based on structural similarities.

These calculations also enable the mapping of the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a means to study the conformational flexibility and dynamic behavior of this compound over time. These simulations can reveal how the molecule behaves in different environments, such as in aqueous solution, and how it might change its shape to interact with a biological target.

MD simulations can elucidate the stability of different conformers and the rotational barriers around key single bonds, such as the amide bond and the bond connecting the phenyl ring to the nitrogen atom. This information is vital for understanding how the molecule might orient itself within a binding pocket of a protein or when approaching a nucleic acid.

For related compounds, MD simulations have been used to explore their stability and interactions within biological systems, providing a dynamic picture that complements the static information from quantum chemical calculations. nih.gov

In Silico Studies of Molecular Interactions with Biomolecules

In silico methods are instrumental in predicting and analyzing the interactions between small molecules like this compound and biological macromolecules.

Molecular docking is a primary computational tool used to predict how a ligand might bind to a receptor, such as DNA. For molecules with planar aromatic moieties, like the methoxyphenyl group in the target compound, intercalation is a possible mode of binding. This involves the insertion of the planar part of the molecule between the base pairs of the DNA double helix.

Computational studies on closely related isomers, such as (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, have suggested an intercalative binding mode with DNA. researchgate.net Docking simulations for this compound would likely explore its potential to fit within the major or minor grooves of DNA or to intercalate. These models would identify key interactions, such as hydrogen bonds between the carboxylic acid or amide groups and the phosphate (B84403) backbone or bases of DNA, as well as van der Waals and pi-stacking interactions between the aromatic ring and the DNA bases.

Table 2: Potential Interactions in DNA-Ligand Binding

| Interaction Type | Potential Ligand Moiety Involved | Potential DNA Moiety Involved |

|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (-COOH), Amide (-NHCO-) | Phosphate Backbone, Nucleobases (e.g., Guanine, Adenine) |

| Pi-Stacking | Methoxyphenyl Ring | DNA Base Pairs (e.g., Guanine-Cytosine) |

| Hydrophobic Interactions | Phenyl Ring | Deoxyribose Sugars, Thymine Methyl Groups |

Note: This table represents hypothetical interactions based on the structure of the compound and general principles of DNA-ligand binding.

Molecular docking and MD simulations are also pivotal in studying the interactions between this compound and enzymes. Structurally similar 4-aryl-4-oxobut-2-enoic acid derivatives have been identified as potent inhibitors of enzymes like kynurenine-3-hydroxylase. nih.gov

In silico studies for the target compound would begin with docking it into the active site of a relevant enzyme. The goal is to determine the most stable binding pose and to calculate a binding affinity score, which estimates the strength of the interaction. These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the active site.

Following docking, MD simulations can be employed to assess the stability of the predicted enzyme-ligand complex over time. This provides insights into how the ligand and the enzyme's active site might adjust to each other to achieve an optimal fit, a concept known as "induced fit." These computational approaches are essential for rational drug design, allowing for the virtual screening of compounds and the optimization of lead structures to enhance their binding affinity and selectivity for a specific enzyme target.

Exploration of Bioactivity Mechanisms and Modes of Action in Vitro and in Silico Studies

Mechanistic Investigations of Nucleic Acid Interaction

There is currently no available research that specifically investigates the interaction of 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid with nucleic acids.

Intercalative Binding Modes and Specificity

Information regarding the potential for this compound to bind to DNA or RNA through intercalation is not present in the current body of scientific literature. Studies on analogous compounds with different substitution patterns on the aniline (B41778) ring have suggested potential DNA interaction, but these findings cannot be directly extrapolated to the 3-methoxy isomer.

Effects on Nucleic Acid Conformation and Stability

Without direct experimental evidence, any effects of this compound on the conformation and stability of nucleic acids remain purely speculative.

Enzyme Inhibition Studies and Mechanistic Insights

Specific studies detailing the inhibitory effects of this compound on various enzymes are not currently available.

Inhibition of Urease Enzyme

While the inhibition of the urease enzyme is a topic of significant interest in medicinal chemistry for the development of treatments for infections caused by ureolytic bacteria, there are no published studies that identify this compound as a urease inhibitor. nih.govresearchgate.net General research on urease inhibitors covers a wide range of chemical scaffolds, but this particular compound has not been highlighted. researchgate.netnih.govmdpi.com

Modulation of Other Enzymatic Pathways

Research into the modulation of other enzymatic pathways by this compound is also absent from the scientific record. A related class of compounds, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, has been investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. nih.gov However, the structural differences between these compounds and this compound mean that their biological activities are likely to be distinct.

Cellular Target Identification and Pathway Perturbation Studies (In Vitro)

In vitro studies aimed at identifying the specific cellular targets of this compound or elucidating its impact on cellular pathways have not been reported. Consequently, its molecular targets and the mechanisms by which it might exert any cellular effects are unknown.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific structure-activity relationship (SAR) studies focused on this compound. While research exists on the broader class of anilino-oxobutenoic acid derivatives and other related chemical scaffolds, detailed investigations into how structural modifications of this compound impact its biological activity and mechanism of action are not publicly available.

SAR studies are a critical component in medicinal chemistry and pharmacology for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. The biological activity of these analogues is then assayed to determine which structural features are essential for the observed effects.

For this compound, a systematic SAR study would involve modifications at several key positions:

The Methoxy (B1213986) Group: Investigating the impact of the position (ortho, meta, para) and the nature of the substituent on the aniline ring. For example, replacing the methoxy group with other electron-donating or electron-withdrawing groups would elucidate the electronic requirements for activity.

The Anilino Moiety: Substitution on the nitrogen atom or replacement of the entire aniline ring with other aromatic or heterocyclic systems would provide insights into the importance of this part of the molecule for target binding.

The Butenoic Acid Chain: Altering the length of the carbon chain, the geometry of the double bond (E/Z isomerism), or modifying the carboxylic acid functional group (e.g., esterification, amidation) would clarify the role of this linker and the terminal acid group.

Without such dedicated studies, any discussion on the SAR of this compound would be speculative and fall outside the scope of established scientific findings. The generation of detailed research findings and data tables, as would be expected in a comprehensive SAR analysis, is therefore not possible at this time due to the lack of available data.

Future research in this area would be invaluable for elucidating the precise mechanism of action of this compound and for the rational design of more potent and selective analogues.

Research Applications and Prospective Academic Areas

Role as a Versatile Chemical Intermediate in Advanced Organic Synthesis

The chemical structure of 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The presence of multiple reactive sites—the carboxylic acid, the amide linkage, and the carbon-carbon double bond—allows for a variety of chemical transformations.

Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid are recognized for their utility in synthesizing a range of biologically active molecules. nih.gov The double bond in the butenoic acid chain is susceptible to Michael addition reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comyoutube.com This reactivity allows for the introduction of various nucleophiles, leading to the construction of diverse molecular frameworks.

Furthermore, substituted maleic anhydrides, which are structurally related to the core of this compound, have been shown to react with imines to generate complex polycyclic lactam products. nih.gov This highlights the potential of the 4-oxobut-2-enoic acid moiety to participate in annulation reactions for the construction of nitrogen-containing heterocycles. mdpi.comchalmers.seorganic-chemistry.org The strategic manipulation of the functional groups on the aniline (B41778) ring and the butenoic acid chain can lead to a vast library of novel compounds with potential applications in medicinal chemistry and materials science.

Table 1: Key Reactive Sites of this compound and Their Potential Transformations

| Reactive Site | Potential Transformation | Resulting Structures |

| Carboxylic Acid | Esterification, Amidation | Esters, Amides |

| Amide Linkage | Hydrolysis | Aniline and Maleic Acid Derivatives |

| C=C Double Bond | Michael Addition, Cycloaddition | Substituted Butanoic Acids, Heterocycles |

| Aromatic Ring | Electrophilic Substitution | Further Functionalized Anilino Derivatives |

Utility as a Scaffold for Designing Research Probes for Biological Systems

The development of specific and potent inhibitors for enzymes and receptors is a cornerstone of chemical biology and drug discovery. The molecular framework of this compound presents an attractive scaffold for the design of such research probes.

A study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives demonstrated their inhibitory activity against human carbonic anhydrase I and II isoenzymes. nih.gov Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, making them important therapeutic targets. nih.gov The ability of the 4-anilino-4-oxobut-2-enoic acid core to interact with the active site of these enzymes suggests that derivatives of this compound could be explored for similar inhibitory properties.

By systematically modifying the substituents on the aniline ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for a specific biological target. This modular nature makes this compound a promising starting point for the development of tailored research probes to investigate the function of various biological systems.

Exploration in Advanced Materials Science Research (e.g., Polymer Precursors)

The field of materials science is constantly in search of novel monomers that can be polymerized to create materials with unique properties. Maleanilic acid derivatives, such as this compound, hold potential as precursors for the synthesis of functional polymers.

The structurally related maleic anhydride (B1165640) is a well-known monomer used in the production of a variety of copolymers. core.ac.uklew.roresearchgate.netgoogle.com For instance, styrene-maleic acid copolymers have found utility in solubilizing membrane proteins, a critical application in structural biology and drug discovery. nih.gov The presence of both a polymerizable double bond and a functional aniline moiety in this compound opens up possibilities for creating polymers with tailored characteristics.

The methoxy (B1213986) group on the aniline ring can influence the polymer's solubility and thermal properties. Furthermore, the amide linkage can introduce hydrogen bonding capabilities, affecting the material's mechanical strength and self-assembly behavior. Copolymers could be synthesized by reacting this compound with other vinyl monomers, leading to a wide range of materials with potential applications in coatings, adhesives, and biomedical devices. researchgate.net

Table 2: Potential Polymer Architectures from this compound

| Polymerization Method | Potential Comonomers | Resulting Polymer Type | Potential Properties |

| Free Radical Polymerization | Styrene, Acrylates, Acrylonitrile | Copolymers | Tunable solubility, thermal stability, and mechanical properties |

| Condensation Polymerization | Diols, Diamines | Polyesters, Polyamides | Enhanced thermal stability, specific functionalities |

Applications in Analytical Chemistry as a Reference Standard for Related Compounds

In analytical chemistry, the availability of pure and well-characterized reference standards is crucial for the accurate identification and quantification of chemical substances. As a stable, crystalline solid, this compound can serve as a valuable reference standard in various analytical techniques.

Given that derivatives of 4-oxobut-2-enoic acid are synthesized and investigated for their biological activities, a certified reference standard of the parent compound is essential for quality control and regulatory purposes. chimicatechnoacta.ruresearchgate.net It can be used in chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) to:

Identify and quantify the compound in reaction mixtures.

Determine the purity of synthesized derivatives.

Serve as a starting point for the synthesis of potential impurities or metabolites that may also require analytical standards.

The well-defined spectroscopic properties (NMR, IR, UV-Vis) of this compound would further support its role as a primary reference material for the structural elucidation of newly synthesized related compounds.

Conceptual Frameworks for Future Research Directions and Novel Chemical Design

The versatile nature of this compound provides a fertile ground for future research endeavors. The existing knowledge about its reactivity and the biological activity of related compounds allows for the formulation of several conceptual frameworks for novel chemical design.

One promising direction is the synthesis of a library of derivatives by exploiting the reactivity of the butenoic acid moiety. Michael addition reactions with various nucleophiles could lead to a diverse set of compounds with potential pharmacological activities. researchgate.net For instance, the introduction of different heterocyclic moieties could result in novel scaffolds for drug discovery. mdpi.comnih.gov

Another area of exploration lies in the development of novel polymers. By designing and synthesizing copolymers incorporating this compound, researchers could create materials with specific functionalities, such as stimuli-responsive polymers that change their properties in response to changes in pH or temperature.

Furthermore, the aniline moiety itself can be a target for modification. The development of isosteric replacements for the aniline group could lead to compounds with improved pharmacokinetic properties, a key consideration in drug design. nih.govmdpi.com The exploration of these avenues could unlock the full potential of this compound and its derivatives in various scientific and technological fields.

Q & A

Q. What is the optimal synthetic route for 4-(3-Methoxyanilino)-4-oxobut-2-enoic acid, and how does substituent position affect yield?

The compound can be synthesized via nucleophilic addition of 3-methoxyaniline to maleic anhydride under mild conditions. A modified procedure from analogous compounds involves refluxing equimolar reactants in dry acetone for 4–6 hours, followed by acidification to precipitate the product . Theoretical yields for similar derivatives (e.g., 4-methylanilino analogs) range from 93–97%, with experimental yields achieving ~94.2% purity after recrystallization . Substituent effects (e.g., methoxy vs. methyl) influence reaction kinetics due to electronic and steric factors, but systematic studies are lacking for the methoxy variant.

Q. How is the Z-configuration of the α,β-unsaturated carbonyl group confirmed?

The Z-configuration is confirmed via ¹H NMR coupling constants (J = 12.1–12.2 Hz for conjugated C=C protons) and IR spectroscopy (C=O stretch at ~1680–1700 cm⁻¹). For example, in (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid, characteristic NMR peaks include:

Q. What are the solubility properties of this compound in organic solvents?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., acetone, DMSO) and alcohols. A study on the methyl derivative found optimal solubility in a 4:3 isopropyl alcohol:acetone mixture, critical for non-aqueous titration . Expected solubility trends for the methoxy analog:

| Solvent System | Solubility (g/100 mL) |

|---|---|

| Acetone | >10 |

| Isopropyl Alcohol | 5–8 |

| Ethyl Acetate | 2–4 |

| Water | <0.1 |

| Adjusting solvent polarity is essential for purification and analysis . |

Advanced Research Questions

Q. How can non-aqueous potentiometric titration optimize quantitative analysis?

A 4:3 isopropyl alcohol:acetone solvent ratio minimizes measurement uncertainty (confidence interval: ±0.69% mass fraction) and achieves a detection limit of 0.002 mol/dm³ . The titration exploits the compound’s dissociation constant (pKa ≈ 2.81), with endpoints detected via pH-sensitive electrodes. Key steps:

Dissolve ~0.1 g sample in 20 mL solvent.

Titrate with 0.1 M tetrabutylammonium hydroxide.

Q. What spectroscopic methods resolve structural ambiguities in analogs?

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~165–175 ppm, while conjugated C=C carbons resonate at ~125–135 ppm .

- IR Spectroscopy : Confirm hydrogen bonding via broad O-H stretches (2500–3000 cm⁻¹) and amide N-H bends (~1550 cm⁻¹) .

- HRMS : Exact mass (e.g., C₁₁H₁₁NO₄ requires m/z 221.0688) validates purity and detects byproducts (e.g., unreacted maleic anhydride) .

Q. What pharmacological activities are predicted based on structural analogs?

Analogous α,β-unsaturated amides exhibit:

- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via β-lactamase inhibition .

- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~5 µM) in murine macrophages .

- Cytoprotective properties : ROS scavenging in cell models (EC₅₀ ~20 µM) .

In silico docking studies suggest the methoxy group enhances binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.